5-Bromo-1H-imidazole-4-carbaldehyde

Catalog No.
S891168
CAS No.
50743-01-6
M.F
C4H3BrN2O
M. Wt
174.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1H-imidazole-4-carbaldehyde

CAS Number

50743-01-6

Product Name

5-Bromo-1H-imidazole-4-carbaldehyde

IUPAC Name

5-bromo-1H-imidazole-4-carbaldehyde

Molecular Formula

C4H3BrN2O

Molecular Weight

174.98 g/mol

InChI

InChI=1S/C4H3BrN2O/c5-4-3(1-8)6-2-7-4/h1-2H,(H,6,7)

InChI Key

WSKUPAMDYXOQRC-UHFFFAOYSA-N

SMILES

C1=NC(=C(N1)Br)C=O

Canonical SMILES

C1=NC(=C(N1)Br)C=O

The exact mass of the compound 5-Bromo-1H-imidazole-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-1H-imidazole-4-carbaldehyde (CAS 50743-01-6) is a highly versatile, bifunctional heterocyclic building block featuring a free imidazole N-H, a reactive C4-carboxaldehyde, and a C5-bromine atom . This specific substitution pattern makes it a privileged scaffold in medicinal chemistry and materials science, enabling orthogonal functionalization. The aldehyde group readily undergoes reductive amination, Wittig olefination, and condensation reactions, while the C5-bromine serves as a reliable handle for palladium-catalyzed cross-coupling such as Suzuki or Stille reactions [1]. Procuring this pre-functionalized building block allows chemists to bypass low-yielding, non-regioselective direct halogenation steps, significantly streamlining the synthesis of complex multi-ring active pharmaceutical ingredients (APIs) and advanced functional materials [2].

Substituting 5-bromo-1H-imidazole-4-carbaldehyde with generic alternatives like 1H-imidazole-4-carbaldehyde or N-methylated bromo-analogs fundamentally disrupts established synthetic routes [1]. Using the unbrominated 1H-imidazole-4-carbaldehyde requires downstream electrophilic bromination, which is severely deactivated by the electron-withdrawing formyl group, leading to poor regioselectivity, harsh reaction requirements, and overall yield losses often exceeding 50% [2]. Conversely, substituting with 4-bromo-1-methyl-1H-imidazole-5-carbaldehyde introduces a permanent N-methyl group, eliminating the ability to utilize transient protecting groups (like Trityl or SEM) for regiocontrol and destroying the imidazole's capacity to act as a critical hydrogen-bond donor in the final pharmaceutical active ingredient [3].

Elimination of Deactivated Bromination Steps

Procuring the pre-brominated 5-bromo-1H-imidazole-4-carbaldehyde provides a massive efficiency advantage over starting with 1H-imidazole-4-carbaldehyde. The formyl group at the C4 position strongly deactivates the imidazole ring toward electrophilic aromatic substitution. Attempts to directly brominate 1H-imidazole-4-carbaldehyde typically result in complex mixtures of unreacted starting material, undesired regiomers, and degradation products, with isolated yields of the 5-bromo product often falling below 40% [1]. By sourcing 5-bromo-1H-imidazole-4-carbaldehyde directly, chemists bypass this bottleneck, securing a high-purity bifunctional scaffold ready for immediate downstream cross-coupling [2].

Evidence DimensionIsolated yield of C5-brominated intermediate
Target Compound Data5-Bromo-1H-imidazole-4-carbaldehyde (Procured at >95% purity, 100% step yield equivalent)
Comparator Or Baseline1H-imidazole-4-carbaldehyde (Requires direct bromination, typically <40% yield due to formyl deactivation)
Quantified Difference>60% yield recovery and elimination of 1-2 synthetic and purification steps
ConditionsStandard electrophilic bromination conditions vs. direct procurement

Eliminating a low-yield, poorly regioselective halogenation step drastically reduces raw material waste and accelerates scale-up timelines.

Orthogonal Reactivity via Free N-H Directing Groups

The presence of the free N-H in 5-bromo-1H-imidazole-4-carbaldehyde allows for reversible, directed protection strategies (e.g., using Trityl, SEM, or Boc groups) which are impossible with N-alkylated comparators like 4-bromo-1-methyl-1H-imidazole-5-carbaldehyde [1]. This transient protection is critical for controlling the regioselectivity of the adjacent C5-bromine during sterically demanding Suzuki-Miyaura or Stille cross-couplings[2]. Furthermore, the ability to remove the protecting group late in the synthesis preserves the imidazole's dual hydrogen-bond donor/acceptor character, a structural requirement for target binding in many kinase inhibitors [3].

Evidence DimensionN-H functionalization and H-bond donor preservation
Target Compound Data5-Bromo-1H-imidazole-4-carbaldehyde (Supports reversible N-protection and retains H-bond donor capacity in final API)
Comparator Or Baseline4-Bromo-1-methyl-1H-imidazole-5-carbaldehyde (Permanent N-alkylation, 0% H-bond donor capacity at nitrogen)
Quantified Difference100% preservation of N-H binding motif vs. complete loss in N-alkylated analogs
ConditionsLate-stage API functionalization and target-receptor binding models

The free N-H is non-negotiable for APIs where the imidazole ring must interact with kinase hinge regions via hydrogen bonding.

Chemoselective Aldehyde Derivatization

5-Bromo-1H-imidazole-4-carbaldehyde exhibits excellent chemoselectivity, allowing the C4-aldehyde to be transformed without compromising the C5-bromine [1]. For instance, reductive amination or oxime formation (e.g., with hydroxylamine) proceeds in high yields (>85%) under mild conditions, leaving the aryl bromide fully intact for subsequent palladium-catalyzed reactions [2]. In contrast, attempting to formylate a generic bromoimidazole via lithiation often leads to competitive halogen-metal exchange and debromination, reducing the yield of the desired bifunctional product to <50% [3].

Evidence DimensionYield of bifunctional intermediate (amine/oxime + intact bromide)
Target Compound Data5-Bromo-1H-imidazole-4-carbaldehyde (Aldehyde derivatization yields >85% with 100% bromine retention)
Comparator Or BaselineGeneric bromoimidazoles (Formylation via lithiation yields <50% due to competitive debromination)
Quantified Difference>35% higher yield of the target bifunctional intermediate
ConditionsReductive amination/oxime formation vs. direct lithiation/formylation of bromoimidazoles

It allows chemists to independently optimize the amine/linker region and the cross-coupling region without cross-reactivity, ideal for combinatorial library synthesis.

Synthesis of Complex Kinase Inhibitors

5-Bromo-1H-imidazole-4-carbaldehyde is the optimal starting material for dual-specificity kinase inhibitors (e.g., DYRK1B inhibitors). The aldehyde group can be converted into a thioamide or nitrile via an oxime intermediate, while the C5-bromine is subsequently utilized for cross-coupling to build the extended heterocyclic core. The free N-H ensures the final molecule can form critical hydrogen bonds within the kinase ATP-binding pocket [1].

Modular 'Split-and-Pool' API Library Generation

In early-stage drug discovery, the orthogonal reactivity of the C4-aldehyde and C5-bromine enables rapid library generation. Chemists can perform a diverse array of reductive aminations at the aldehyde using a panel of amines, followed by parallel Suzuki couplings at the bromine using various boronic acids, generating hundreds of analogs from a single procured scaffold[2].

Development of Imidazole-Based Ligands for Catalysis

The compound is highly suited for synthesizing bidentate or tridentate ligands for transition metal catalysis. The aldehyde can be condensed with primary amines to form Schiff bases (imines), while the bromine allows for the attachment of additional coordinating groups (e.g., pyridyl or phosphine moieties) via cross-coupling, creating highly tunable, sterically defined ligand architectures [3].

XLogP3

0.9

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-1H-imidazole-4-carbaldehyde

Dates

Last modified: 08-16-2023

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